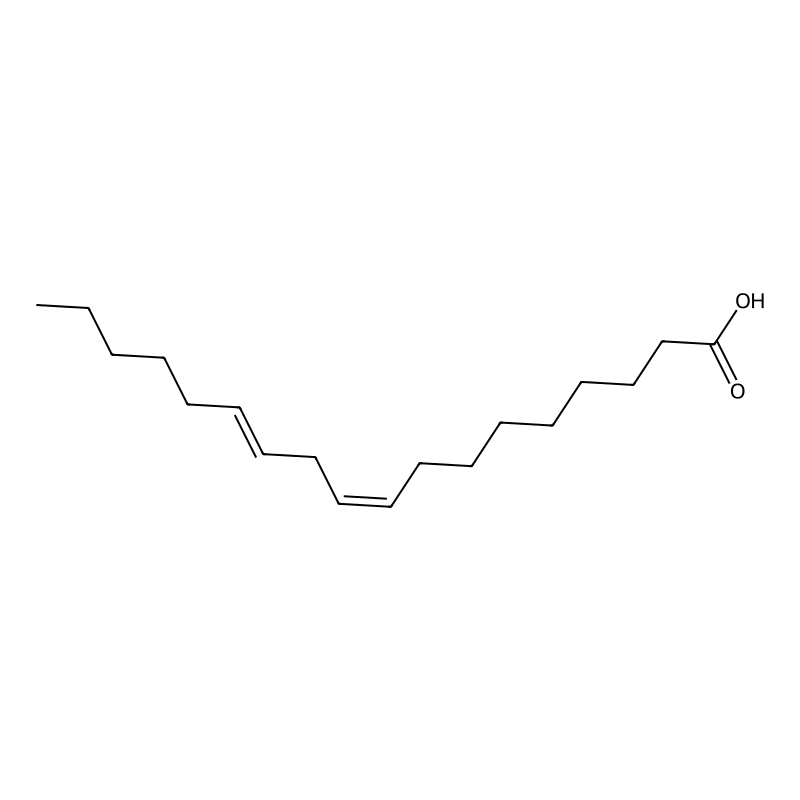9Z,12E-octadecadienoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
9Z,12E-octadecadienoic acid, commonly known as linoleic acid, is a polyunsaturated fatty acid with the molecular formula and a molecular weight of approximately 280.45 g/mol. It is characterized by two double bonds located at the 9th and 12th carbon atoms in the carbon chain, with the configuration of these double bonds being cis at the 9th position and trans at the 12th position. This compound is essential for human health, playing a crucial role in cellular functions and metabolic processes. It is classified as an omega-6 fatty acid and is predominantly found in various vegetable oils, nuts, and seeds .
- Hydrogenation: Linoleic acid can be hydrogenated to form stearic acid or other saturated fatty acids.
- Oxidation: It can react with oxygen to form hydroperoxides and other oxidation products, which may have biological significance.
- Esterification: Linoleic acid readily forms esters with alcohols, a reaction that is significant in the synthesis of triglycerides and phospholipids .
Linoleic acid is vital for various biological functions:
- Cell Membrane Structure: It contributes to the fluidity and integrity of cell membranes.
- Precursor to Eicosanoids: Linoleic acid serves as a precursor for the synthesis of eicosanoids, which are signaling molecules involved in inflammation and immune responses.
- Cardiovascular Health: Studies suggest that linoleic acid may help reduce cholesterol levels and lower the risk of heart disease by improving lipid profiles .
Linoleic acid can be synthesized through several methods:
- Extraction from Natural Sources: It is primarily obtained from plant oils such as sunflower, safflower, and corn oil.
- Chemical Synthesis: Laboratory synthesis can involve reactions such as alkylation of acetylenes followed by hydrogenation or the use of specific catalysts in controlled conditions to achieve desired configurations .
- Microbial Fermentation: Certain microorganisms can also produce linoleic acid through fermentation processes .
Linoleic acid has diverse applications across various fields:
- Nutritional Supplements: It is often included in dietary supplements for its health benefits.
- Food Industry: Used as an ingredient in cooking oils and processed foods due to its favorable nutritional profile.
- Cosmetics: Incorporated into skincare products for its moisturizing properties and role in skin barrier function.
- Pharmaceuticals: Explored for potential therapeutic effects related to inflammation and cardiovascular health .
Research indicates that linoleic acid interacts with various biological systems:
- Metabolic Pathways: It influences lipid metabolism, affecting how fats are stored and utilized in the body.
- Gene Regulation: Linoleic acid has been shown to modulate gene expression related to lipid metabolism and inflammatory responses.
- Synergistic Effects with Other Nutrients: Studies suggest that linoleic acid may work synergistically with omega-3 fatty acids to enhance cardiovascular health benefits .
Several compounds are structurally similar to linoleic acid, each possessing unique properties:
Linoleic acid's unique configuration (9Z,12E) distinguishes it from these similar compounds, particularly in its biological roles and health benefits.








